TCRT Synthetic Yield: Ethyl vs Alkyl Analogs
Under identical optimized TCRT conditions (3,5‑dinitro‑2‑pyridone 1, aldehyde 4a–4e, 15 equiv NH₄OAc, EtOH, 65 °C, 24 h), 3‑ethyl‑5‑nitropyridine (5a, derived from butanal 4a) was obtained in 86% isolated yield—the highest among all 3‑alkyl congeners tested. This yield surpasses that of 3‑methyl‑5‑nitropyridine (5b, 52%), 3‑isopropyl‑5‑nitropyridine (5c, 71%), and 3‑tert‑butyl‑5‑nitropyridine (5e, 68%) in the same study [REFS‑1]. The 86% yield for 5a was achieved after optimization (15 equiv NH₄OAc); the initial entry using 5 equiv NH₄OAc gave only 26%, highlighting the importance of validated, compound‑specific preparative protocols [REFS‑2].
| Evidence Dimension | Isolated yield in three‑component ring transformation |
|---|---|
| Target Compound Data | 3‑Ethyl‑5‑nitropyridine (5a): 86% (optimized, 15 equiv NH₄OAc) |
| Comparator Or Baseline | 3‑Methyl‑5‑nitropyridine (5b): 52%; 3‑Isopropyl‑5‑nitropyridine (5c): 71%; 3‑tert‑Butyl‑5‑nitropyridine (5e): 68% |
| Quantified Difference | 34% absolute yield advantage over 3‑methyl analog; 15% advantage over 3‑isopropyl analog; 18% advantage over 3‑tert‑butyl analog |
| Conditions | Substrate: 3,5‑dinitro‑2‑pyridone (1), aldehyde (2 equiv), NH₄OAc (15 equiv), EtOH, 65 °C, 24 h; isolated yield after benzene extraction |
Why This Matters
A 34% absolute yield difference at the preparative scale directly translates into lower cost per gram of isolable product, reduced raw material consumption, and a simpler purification profile—key procurement and process‑scale decision drivers.
- [1] Le, S. T.; Asahara, H.; Nishiwaki, N. An Alternative Synthetic Approach to 3‑Alkylated/Arylated 5‑Nitropyridines. J. Org. Chem. 2015, 80, 8856–8858. Table 2, Entries 1–5. View Source
- [2] Le, S. T.; Asahara, H.; Nishiwaki, N. An Alternative Synthetic Approach to 3‑Alkylated/Arylated 5‑Nitropyridines. J. Org. Chem. 2015, 80, 8856–8858. Table 1, Entry 3. View Source
